Comprehensive Physicochemical and Structural Profiling of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic Acid
Comprehensive Physicochemical and Structural Profiling of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic Acid
Executive Summary
In the landscape of modern targeted covalent inhibitors (TCIs) and peptidomimetics, functionalized heterocyclic scaffolds serve as critical building blocks. 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 1101902-78-6) is a highly specialized intermediate that merges the conformational rigidity of a proline bioisostere with the tunable electrophilicity of a Michael acceptor[1].
This technical whitepaper provides an in-depth analysis of its molecular weight, chemical formula, structural causality, and the analytical workflows required to validate its integrity in drug development pipelines.
Fundamental Physicochemical Properties
Understanding the exact mass and elemental composition of a building block is the first step in establishing a self-validating analytical framework. The compound consists of a thiaproline (thiazolidine-4-carboxylic acid) core functionalized at the N-3 position with a but-2-enoyl (crotonyl) group[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid |
| CAS Registry Number | 1101902-78-6 |
| Molecular Formula | C₈H₁₁NO₃S |
| Average Molecular Weight | 201.24 g/mol |
| Monoisotopic / Exact Mass | 201.04596 Da |
| Elemental Composition | C (47.75%), H (5.51%), N (6.96%), O (23.85%), S (15.93%) |
Structural Deconstruction and Mechanistic Relevance
To utilize this compound effectively, researchers must understand the causality behind its structural components:
The Thiazolidine-4-carboxylic Acid Core (Thiaproline)
The 1,3-thiazolidine-4-carboxylic acid ring acts as a pseudoproline. The substitution of the γ-methylene group of proline with a sulfur atom alters the ring pucker preference (favoring the endo conformation) and lowers the activation energy barrier for cis/trans isomerization of the upstream amide bond[3][4]. In drug design, this bioisosterism is exploited to enhance the thermodynamic stability of peptides and to force specific backbone trajectories that natural amino acids cannot achieve.
The But-2-enoyl (Crotonyl) Moiety
The N-acylation with a crotonyl group introduces an
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Causality of Electrophilicity: Unlike highly reactive acrylamides, the terminal methyl group of the crotonamide provides steric hindrance and electron-donating properties. This tempers the electrophilicity of the
-carbon, reducing off-target toxicity (e.g., indiscriminate reactivity with glutathione) while maintaining sufficient reactivity for targeted covalent inhibition, a strategy successfully employed in FDA-approved kinase inhibitors like Neratinib[6].ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Analytical Workflows for Molecular Validation
To ensure the trustworthiness of the compound before integration into complex syntheses, its molecular weight and formula must be rigorously validated. Below is a self-validating protocol for High-Resolution Mass Spectrometry (HRMS).
Protocol: HRMS Validation of Exact Mass
Objective: Confirm the monoisotopic mass (201.04596 Da) and validate the presence of the sulfur atom via isotopic distribution.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid provides the necessary protons to ensure efficient ionization in positive mode.
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Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer. Ensure mass accuracy is calibrated to < 2 ppm.
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Acquisition: Inject 1 µL of the sample. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
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Data Analysis & Self-Validation:
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Extract the chromatogram for the theoretical
ion at m/z202.0532 . -
Isotopic Validation: Analyze the M+2 peak. Because natural sulfur contains ~4.2% of the
isotope, the spectrum must display a distinct M+2 peak at m/z 204.0490 with an intensity of approximately 4.4% relative to the base peak. If this specific isotopic signature is missing, the compound is compromised.
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Workflow for validating the exact mass and formula via HRMS isotopic signature.
Covalent Binding Assays: Tracking the Mass Shift
When 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid is utilized as a warhead, its molecular weight dictates the mass shift observed upon target engagement. Because Michael addition is an addition reaction (no leaving group is expelled), the mass of the resulting covalent adduct is the exact sum of the inhibitor and the target.
Protocol: Glutathione (GSH) Trapping Assay
Objective: Determine the reactivity of the crotonyl Michael acceptor by tracking the formation of the GSH adduct.
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Incubation: Prepare a 100 µM solution of the compound and a 1 mM solution of reduced Glutathione (GSH, MW: 307.32 g/mol ) in 50 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C.
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Quenching: At intervals (0, 1, 4, and 24 hours), extract 50 µL aliquots and quench the reaction by adding 50 µL of 1% Formic Acid in Acetonitrile. Rationale: Lowering the pH protonates the GSH thiolate, instantly halting the Michael addition.
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LC-MS Tracking: Analyze the quenched samples. Monitor the depletion of the parent m/z 202.0532 and the appearance of the adduct.
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Calculated Mass Shift: The theoretical exact mass of the adduct is
. The appearance of the ion at m/z509.1370 confirms successful covalent adduction.
Mechanism of covalent adduction and resulting mass shift via Michael addition.
References
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Singh, J., et al. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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Bauer, R. A. "Strategies for discovering and derisking covalent, irreversible enzyme inhibitors." PMC - National Institutes of Health. Available at:[Link]
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D'Amico, M., et al. "4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude." bioRxiv. Available at:[Link]
